Antinociceptive Potency Superiority Over Acetylsalicylic Acid and Paracetamol in Rat Models
CAS 90060-70-1 (FX 205-754) demonstrated several-fold higher antinociceptive potency compared with both acetylsalicylic acid (ASA) and paracetamol (P) in rat pain models. The analgesic potency was determined across mice, rats, and dogs, with the rat model revealing the most pronounced differentiation [1]. While the exact ED50 values are not publicly available in digitized form, the published report explicitly states that FX was 'several times more potent in the rat as an antinociceptive agent' relative to ASA and P [1]. This multi-fold potency advantage, combined with the absence of anti-inflammatory activity, signifies a mechanistic departure from COX-dependent analgesics and positions FX 205-754 as a tool compound for studying non-prostaglandin-mediated pain pathways [1].
| Evidence Dimension | Antinociceptive potency in rat model |
|---|---|
| Target Compound Data | Several times more potent than ASA and paracetamol (exact fold-change not digitized) |
| Comparator Or Baseline | Acetylsalicylic acid (ASA) and paracetamol (P) |
| Quantified Difference | Several-fold higher potency (qualitative but explicitly comparative) |
| Conditions | In vivo rat antinociception assays; doses and route not specified in abstract |
Why This Matters
A several-fold potency advantage against the two most widely used non-opioid analgesics justifies procurement of this specific compound for analgesic mechanism-of-action studies that aim to dissect non-COX pain pathways.
- [1] Foote RW, Römer D, Achini R. A phenylacetamide (FX 205-754) as a potent non-narcotic analgesic. Drugs under Experimental and Clinical Research. 1984;10(8-9):579-585. View Source
